molecular formula C26H24N2O4 B3827735 N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]

N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]

Cat. No. B3827735
M. Wt: 428.5 g/mol
InChI Key: QOECZRLNUVJQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide], commonly known as EMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMF has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of EMF is not fully understood, but it is believed to involve the formation of stable complexes with certain molecules. EMF has been shown to form complexes with metal ions, such as copper and iron, which may contribute to its antioxidant and anti-inflammatory properties. EMF has also been shown to form complexes with certain drugs, which may enhance their stability and bioavailability.
Biochemical and Physiological Effects:
EMF has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties. EMF has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, EMF has been shown to enhance the activity of certain enzymes, such as catalase and superoxide dismutase, which may contribute to its antioxidant properties.

Advantages and Limitations for Lab Experiments

EMF has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with certain molecules. However, EMF has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of EMF, including its potential use as a drug delivery system, its applications in agriculture and environmental science, and its mechanism of action. Further studies are needed to fully understand the mechanism of action of EMF and its potential applications in various fields. Additionally, studies are needed to optimize the synthesis and purification of EMF to increase its yield and purity.

Scientific Research Applications

EMF has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, EMF has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs. In agriculture, EMF has been shown to enhance plant growth and yield by improving nutrient uptake and stress tolerance. In environmental science, EMF has been studied for its potential use in water treatment due to its ability to adsorb heavy metals and organic pollutants.

properties

IUPAC Name

N-[2-[N-(furan-2-carbonyl)-2-methylanilino]ethyl]-N-(2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-19-9-3-5-11-21(19)27(25(29)23-13-7-17-31-23)15-16-28(22-12-6-4-10-20(22)2)26(30)24-14-8-18-32-24/h3-14,17-18H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECZRLNUVJQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-ethane-1,2-diylbis[N-(2-methylphenyl)furan-2-carboxamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]
Reactant of Route 2
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]
Reactant of Route 3
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]
Reactant of Route 4
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]
Reactant of Route 5
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]
Reactant of Route 6
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]

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